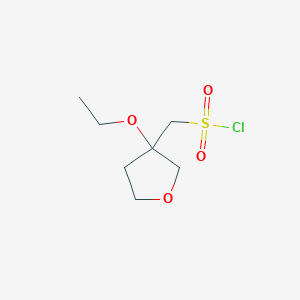
2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride
Descripción general
Descripción
2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride, also known as 2-CMCTH, is an organic compound with a molecular weight of 215.64 g/mol. It is a white powder that is soluble in water and is used in several scientific research applications. 2-CMCTH has been studied for its biochemical and physiological effects, and is often used in laboratory experiments.
Aplicaciones Científicas De Investigación
Antimicrobial Agent Development
The structure of 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride suggests potential as a precursor in synthesizing quinazoline derivatives, which have been studied for their antimicrobial properties. Quinazolines and quinazolinones are known to exhibit a broad spectrum of pharmacological activities, including antibacterial effects. This compound could be used to develop new antimicrobial agents to address drug-resistant bacterial strains .
Cancer Research
Quinazoline derivatives, which can be synthesized from compounds like 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride , have shown promise in cancer treatment. They are used in the synthesis of molecules with physiological significance and pharmacological utility, particularly in lung and pancreatic cancers .
Anti-Inflammatory and Analgesic Applications
The compound’s potential to be converted into quinazolinone derivatives means it could be used in the creation of anti-inflammatory and analgesic medications. These derivatives have been recognized for their ability to reduce inflammation and pain, making them valuable in the treatment of chronic inflammatory diseases .
Anticonvulsant Properties
Research into quinazolinone derivatives has indicated their usefulness in managing convulsive disorders. Therefore, 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride could serve as a starting point for the development of new anticonvulsant drugs .
Antipsychotic and Anti-Parkinsonism Drugs
The compound’s derivatives have been associated with antipsychotic and anti-Parkinsonism activities. This opens up avenues for its application in the synthesis of drugs aimed at treating psychiatric disorders and Parkinson’s disease .
Antioxidant Research
Given the interest in quinazolinones as antioxidants, 2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride could be pivotal in the development of antioxidant therapies. These therapies could potentially mitigate oxidative stress-related diseases .
Propiedades
IUPAC Name |
2-(chloromethyl)-4-cyclopropyl-1,3-thiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS.ClH/c8-3-7-9-6(4-10-7)5-1-2-5;/h4-5H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACMUXOASWBHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-4-cyclopropyl-1,3-thiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-{2-[(tert-butoxy)methyl]phenyl}acetate](/img/structure/B1434819.png)

![ethyl 1H-pyrazolo[1,5-a]imidazole-7-carboxylate hydrochloride](/img/structure/B1434823.png)



![3,8-Diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-9-ol hydrochloride](/img/structure/B1434828.png)
![[5-(2-Methylpropyl)-1,3,4-oxadiazol-2-yl]methanamine, oxalic acid](/img/structure/B1434830.png)
![Methyl 2-[1-(aminomethyl)cyclopentyl]acetate hydrochloride](/img/structure/B1434834.png)

![[2-(Trifluoromethyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1434838.png)
